2-Chlorothiophene-3-carbonitrile safety data sheet (SDS)
2-Chlorothiophene-3-carbonitrile safety data sheet (SDS)
Executive Summary
This technical guide provides an in-depth operational framework for the safe handling, synthesis application, and risk management of 2-Chlorothiophene-3-carbonitrile (CAS: 127667-02-1).[1][2] Unlike standard Safety Data Sheets (SDS), this document integrates physicochemical reactivity with practical laboratory protocols, specifically tailored for researchers in drug discovery (e.g., kinase inhibitors, thienopyridine scaffolds).[3]
Critical Disambiguation: Do not confuse this compound with 2-Amino-5-methylthiophene-3-carbonitrile (Olanzapine intermediate) or 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride (Prasugrel intermediate, CAS 28783-41-7).[1][2] This guide focuses exclusively on the 2-chloro electrophile.
Part 1: Molecular Profile & Critical Hazards[1][3]
The utility of 2-Chlorothiophene-3-carbonitrile lies in its "push-pull" electronic structure.[1][2] The electron-withdrawing nitrile group (
Physicochemical Data Table
| Property | Specification | Operational Implication |
| CAS Number | 127667-02-1 | Unique identifier for inventory tracking.[1][2][4] |
| Formula | Molecular Weight: 143.59 g/mol .[1][2] | |
| Physical State | Solid (Low melting point) | Often appears as an off-white to beige crystalline powder or solidified melt.[1][2] |
| Solubility | DMSO, Methanol, DCM | Lipophilic nature facilitates rapid dermal absorption.[1][3] |
| Reactivity | High ( | Violent reaction possible with strong nucleophiles (hydrazines, thiolates).[2][3] |
| Flash Point | >110°C (Predicted) | Combustible.[1][2][3] Emits |
Part 2: Toxicology & Exposure Control Strategy
The "Why" Behind the Hazard
Standard SDSs list "Harmful if swallowed/inhaled."[2] As scientists, we must understand the mechanism:
-
Metabolic Cyanide Release: While aromatic nitriles are more stable than aliphatic ones, hepatic metabolism (Cytochrome P450) can liberate cyanide ions (
) over time, leading to cytotoxic hypoxia.[2][3] -
Protein Alkylation: The activated C-Cl bond can react with cysteine residues in skin proteins, leading to severe contact dermatitis and sensitization (H317).[1][2]
Visualizing the Hazard Pathway
The following diagram illustrates the dual-threat mechanism of this compound: chemical reactivity (external) and metabolic toxicity (internal).[2]
Figure 1: Dual-pathway toxicity model showing direct protein alkylation (dermatitis) and metabolic activation (hypoxia).[1][2][3]
Part 3: Strategic Synthesis & Handling Protocols
Engineering Controls & PPE
-
Ventilation: All weighing and transfers must occur inside a certified fume hood.[1][2] The solid may sublime slightly or generate dust.[2]
-
Glove Selection (Critical):
Reaction Setup Protocol ( Focus)
Context: Using 2-Chlorothiophene-3-carbonitrile as a scaffold for drug intermediates.
-
Stoichiometry Check: Ensure the nucleophile (amine/thiol) is added to the thiophene solution to control exotherms.[2][3]
-
Solvent Choice: Use aprotic polar solvents (DMF, DMSO, NMP) to accelerate the
reaction, but be aware these solvents also enhance skin permeability of the toxin.[3] -
Temperature Control: Reaction rates spike non-linearly.[1][2] Begin at 0°C if using strong nucleophiles (e.g., NaH, LiHMDS).[3]
Waste Disposal & Quenching
-
Do NOT use acidic bleach: Acidifying bleach in the presence of nitriles can theoretically generate cyanogen chloride or HCN.[2]
-
Recommended Quench: Treat waste streams with alkaline sodium hypochlorite (pH > 10) to oxidize any liberated cyanide and hydrolyze the nitrile, then neutralize slowly.[2][3]
Part 4: Emergency Response Architecture
This section outlines a self-validating loop for emergency response, ensuring no step is skipped during high-stress incidents.
Fire & Thermal Decomposition
-
Hazard: Combustion releases Hydrogen Cyanide (HCN), Hydrogen Chloride (HCl), and Sulfur Oxides (
).[2][3] -
Action: Evacuate downwind immediately. Firefighters must use full SCBA.[1][2]
-
Extinguishing Media: Dry chemical or
.[1][2] Water spray may be used to cool containers but contain runoff (toxic to aquatic life).[2][3]
First Aid (Self-Validating Protocol)
-
Skin: Wash with soap/water for 15 min.[1][2][3] Validation: Does the skin feel slimy? If yes, continue washing (thiophene persistence).[2][3]
-
Inhalation: Move to fresh air. Validation: Check for "bitter almond" odor (unreliable) or shortness of breath.[2][3] Administer oxygen if trained.[1][2]
-
Ingestion: Do NOT induce vomiting. Transport to ER immediately with this SDS.
Emergency Logic Flow
Use this decision tree during a spill or exposure event.
Figure 2: Decision matrix for laboratory incidents involving 2-Chlorothiophene-3-carbonitrile.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 127667-02-1. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 2-chlorothiophene-3-carbonitrile.[1][2] Retrieved from [Link][2][3]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitriles and Cyanide Precursors. Retrieved from [Link][2][3]
Sources
- 1. 14345-97-2|2-Chloro-3-methylthiophene|BLD Pharm [bldpharm.com]
- 2. Synthesis of olanzapine and intermediates thereof - Patent US-7329747-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chlorothiophene-3-carbonitrile | CymitQuimica [cymitquimica.com]
